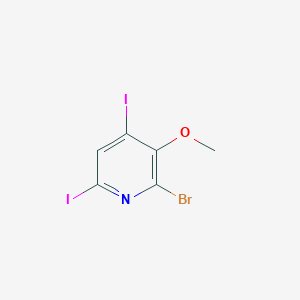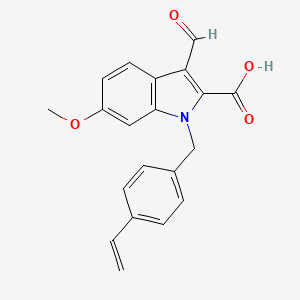
2-Bromo-4,6-diiodo-3-methoxypyridine
Overview
Description
“2-Bromo-4,6-diiodo-3-methoxypyridine” is a chemical compound with the CAS Number: 1221792-52-4 . It has a molecular weight of 439.82 and its molecular formula is C6H4BrI2NO . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,6-diiodo-3-methoxypyridine” is 1S/C6H4BrI2NO/c1-11-5-3 (8)2-4 (9)10-6 (5)7/h2H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Bromo-4,6-diiodo-3-methoxypyridine” is a solid substance . It has a melting point range of 124 - 126°C .Scientific Research Applications
Synthesis of Complex Organic Compounds
2-Bromo-4,6-diiodo-3-methoxypyridine is utilized in the synthesis of complex organic compounds. Walters, Carter, and Banerjee (1992) demonstrated the use of 3-Bromo-2-chloro-4-methoxypyridine, a related compound, as a practical 2,3-pyridyne precursor. This precursor was found to react regioselectively with specific furans, indicating its potential in complex organic synthesis (Walters, Carter, & Banerjee, 1992).
Development of Antibacterial Agents
The synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been studied using derivatives of 2-bromo-4,6-diiodo-3-methoxypyridine. Bogdanowicz et al. (2013) reported that these derivatives demonstrated noticeable bacteriostatic and tuberculostatic activity, suggesting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Synthesis of Bicyclic δ-Lactams
Sośnicki (2009) described the synthesis of 5-functionalised 2-methoxypyridines, achieved using 5-bromo-2-methoxypyridine, to create bicyclic δ-lactams. This research highlights the role of 2-bromo-4,6-diiodo-3-methoxypyridine derivatives in the efficient synthesis of biologically significant compounds like δ-lactams (Sośnicki, 2009).
Development of Gold Complexes for Cancer Therapy
Research by Gallati et al. (2020) on bromido gold complexes incorporated 2-methoxypyridin-5-yl residues, similar to 2-bromo-4,6-diiodo-3-methoxypyridine. These complexes demonstrated significant activity against cancer cell lines, indicating the potential of related compounds in cancer therapy (Gallati et al., 2020).
Enhancing Nanocrystal Light-Emitting Diodes
Shen et al. (2021) introduced a ligand, 3-amino-2-bromo-6-methoxypyridine, for passivating FA0.8Cs0.2PbBr3 nanocrystals in light-emitting diodes. This research indicates the potential of using derivatives of 2-bromo-4,6-diiodo-3-methoxypyridine to enhance the performance of light-emitting devices (Shen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4,6-diiodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGYLZOYDLAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-diiodo-3-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)



![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)


![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)